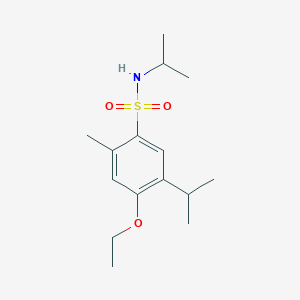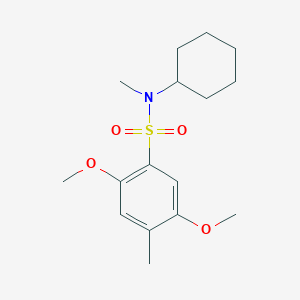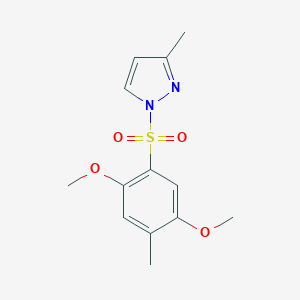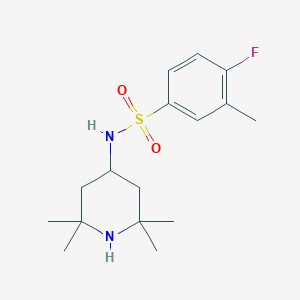
4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide, there are general methods for the synthesis of sulfonamides . Sulfonamides can be synthesized by implementing a semi-miscible biphasic solvent . This method is amenable to a broad range of nitrogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide are not explicitly stated in the available resources .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Synthesis and Structural Characterization : Compounds similar to 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide have been synthesized and characterized, revealing their potential as intermediates in organic synthesis. For instance, N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides were formed through catalytic reactions, indicating the role of sulfonamide derivatives in facilitating nucleophilic substitution reactions and in the synthesis of complex organic molecules (Drozdova & Mirskova, 2001).
Catalyst Design for Polymerization : Phosphine-sulfonamide-derived palladium complexes synthesized from related compounds have shown promise in ethylene oligomerization, demonstrating the utility of sulfonamide derivatives in catalyst design for polymer production (Mote et al., 2021).
Pharmaceutical Research
Anticancer Activity : Certain derivatives have been explored for their anticancer properties. For example, the study of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide revealed unexpected synthesis routes and potential anticancer activity (Zhang et al., 2010).
Enzyme Inhibition for Alzheimer’s Disease : Research into N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their potential as enzyme inhibitors, offering insights into therapeutic applications for Alzheimer’s disease (Riaz, 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-ethoxy-2-methyl-N,5-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-7-19-14-8-12(6)15(9-13(14)10(2)3)20(17,18)16-11(4)5/h8-11,16H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKFOVHTSVHRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-phenyl]-ethanone](/img/structure/B345098.png)
![1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B345100.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-2-methylindoline](/img/structure/B345102.png)

![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B345110.png)

![{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B345116.png)




![(4-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345139.png)